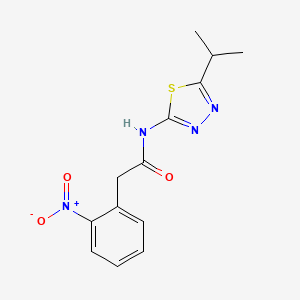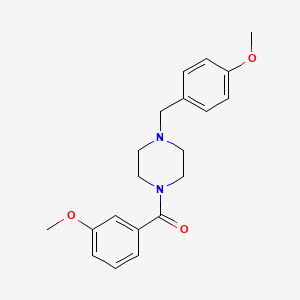![molecular formula C15H15ClN2O3S B5764448 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by the name of S107, and it belongs to the class of benzamides.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of the ryanodine receptor by binding to its open state. This prevents the release of calcium ions from the sarcoplasmic reticulum, leading to a decrease in muscle contraction. The compound has also been found to have a neuroprotective effect by preventing the accumulation of calcium ions in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide have been extensively studied. It has been found to reduce the frequency and amplitude of calcium sparks in muscle cells, indicating its potential as a therapeutic agent for muscle disorders. It has also been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments include its potent inhibitory effect on the ryanodine receptor, its neuroprotective effect, and its potential as a therapeutic agent for muscle disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the ryanodine receptor, which can be used to treat various muscle disorders. Another direction is the investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of more stable and soluble forms of the compound can improve its efficacy in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a promising chemical compound that has potential applications in various fields. Its potent inhibitory effect on the ryanodine receptor, neuroprotective effect, and potential as a therapeutic agent for muscle disorders make it an interesting subject for scientific research. However, further studies are needed to explore its full potential and overcome its limitations.
Métodos De Síntesis
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the reaction between 4-chlorobenzylamine and 4-aminobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of the synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the ryanodine receptor, which is involved in the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This property makes it a promising candidate for the treatment of various muscle disorders, including muscular dystrophies and heart failure.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-22(20,21)18(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(17)19/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEUZPBSYJPLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)